2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol
Description
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Properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWSYKBCCNTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including its effects on cell growth, apoptosis induction, and receptor interactions. The goal is to present a comprehensive overview of the research findings related to this compound.
Structure
The molecular structure of this compound can be described as follows:
- Azetidine ring: A four-membered saturated heterocyclic ring containing one nitrogen atom.
- Chlorophenol moiety: A phenolic group substituted with a chlorine atom at the para position.
This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related compounds such as p-methylaminophenol (p-MAP) have shown that they can inhibit cell growth and induce apoptosis in cancer cell lines, including HL60 and MCF-7. The mechanism involves the scavenging of free radicals and modulation of apoptotic pathways .
Table 1: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| p-MAP | HL60 | 15 | Induces apoptosis, inhibits growth |
| 4-HPR | MCF-7 | 10 | Antioxidant, anticancer activity |
| This compound | TBD | TBD | TBD |
Receptor Interaction
The compound has potential interactions with histamine receptors, particularly the Histamine H4 receptor (H4R). H4R antagonists are known to play roles in various physiological processes, including immune response modulation and neurotransmission. The selectivity of H4R antagonists can lead to therapeutic applications in conditions like tinnitus .
Antioxidant Activity
Similar compounds have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS), which may contribute to their overall biological effects. The antioxidant activity can reduce oxidative stress in cells, thereby protecting against cellular damage and promoting cell survival .
Study on Apoptosis Induction
In a recent study investigating the apoptosis-inducing capabilities of structurally similar compounds, it was found that substitution patterns significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced apoptotic effects in cancer cells. The study highlighted the importance of further exploring the structure-activity relationship (SAR) for this compound to optimize its therapeutic potential .
Histamine Receptor Binding Assay
A binding assay conducted on various histamine receptor subtypes revealed that compounds similar to this compound showed promising results in selectively inhibiting H4R. This selectivity is crucial for developing targeted therapies with reduced side effects compared to non-selective agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
